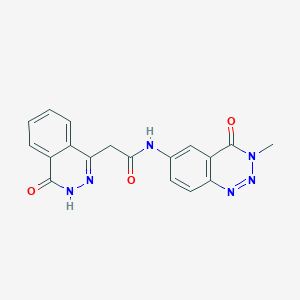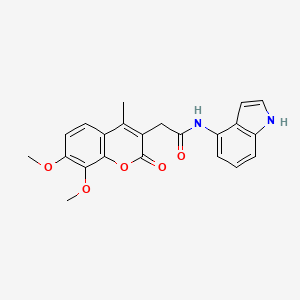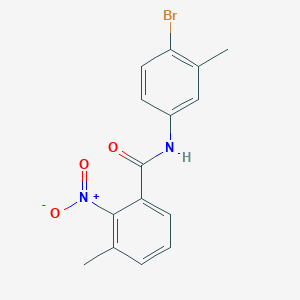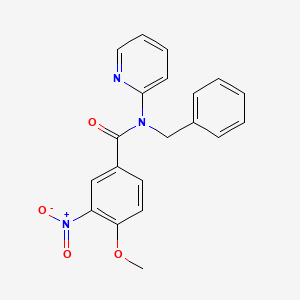
4-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It serves as an electron-withdrawing building block, particularly for the synthesis of organic light-emitting diodes (OLEDs) and components for organic solar cells.
4-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide:
Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing a bromine atom at a specific position on the benzamide ring.
Reaction Conditions: The bromination reaction typically employs bromine or a brominating agent under suitable conditions.
Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using established synthetic protocols.
Chemical Reactions Analysis
Reactivity: 4-Bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) is amenable to various reactions due to its aromatic nature.
Common Reagents and Conditions:
Major Products: Substituted derivatives of this compound can be obtained by selective substitution at the 4-position.
Scientific Research Applications
Chemistry: Used as a building block for designing novel organic materials.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Relevant for OLEDs, solar cells, and other electronic devices.
Mechanism of Action
- The specific mechanism by which this compound exerts its effects depends on its application context.
- Molecular targets and pathways involved would vary based on the specific research area.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to similar compounds is essential.
Similar Compounds: While I don’t have a specific list, related compounds include other benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles) and their derivatives.
Remember that this compound’s properties and applications are continually explored, so further research may reveal additional insights.
Properties
Molecular Formula |
C13H12BrN3OS |
|---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
4-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H12BrN3OS/c14-10-6-4-8(5-7-10)11(18)15-13-17-16-12(19-13)9-2-1-3-9/h4-7,9H,1-3H2,(H,15,17,18) |
InChI Key |
MOFBTRVOOCHWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide](/img/structure/B11018923.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018929.png)
![N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B11018948.png)
![(7E)-6-benzyl-N-hydroxy-3,5-dimethyl-7H-furo[3,2-g]chromen-7-imine](/img/structure/B11018950.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11018953.png)
![1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11018960.png)
![Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11018963.png)



![4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11018992.png)


